![molecular formula C32H26N4O2S2 B14519714 {Disulfanediylbis[(5,6-dimethyl-1H-benzimidazole-2,1-diyl)]}bis(phenylmethanone) CAS No. 62423-59-0](/img/structure/B14519714.png)
{Disulfanediylbis[(5,6-dimethyl-1H-benzimidazole-2,1-diyl)]}bis(phenylmethanone)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{Disulfanediylbis[(5,6-dimethyl-1H-benzimidazole-2,1-diyl)]}bis(phenylmethanone) is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry
Preparation Methods
The synthesis of {Disulfanediylbis[(5,6-dimethyl-1H-benzimidazole-2,1-diyl)]}bis(phenylmethanone) typically involves the reaction of 5,6-dimethyl-1H-benzimidazole with disulfanediyl bis(phenylmethanone) under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
{Disulfanediylbis[(5,6-dimethyl-1H-benzimidazole-2,1-diyl)]}bis(phenylmethanone) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and solvents like ethanol or methanol. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
{Disulfanediylbis[(5,6-dimethyl-1H-benzimidazole-2,1-diyl)]}bis(phenylmethanone) has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of {Disulfanediylbis[(5,6-dimethyl-1H-benzimidazole-2,1-diyl)]}bis(phenylmethanone) involves its interaction with molecular targets such as enzymes and DNA. The benzimidazole rings can bind to specific sites on enzymes, inhibiting their activity. Additionally, the compound can intercalate into DNA, disrupting its structure and function . These interactions are mediated by the compound’s unique structural features, which allow it to form stable complexes with its targets.
Comparison with Similar Compounds
Similar compounds to {Disulfanediylbis[(5,6-dimethyl-1H-benzimidazole-2,1-diyl)]}bis(phenylmethanone) include other benzimidazole derivatives such as 5,6-dimethylbenzimidazole and 2,2’-disulfanediylbis(1H-benzimidazole) . These compounds share structural similarities but differ in their specific substituents and functional groups. The uniqueness of {Disulfanediylbis[(5,6-dimethyl-1H-benzimidazole-2,1-diyl)]}bis(phenylmethanone) lies in its combination of disulfanediyl and benzimidazole moieties, which confer distinct chemical and biological properties.
Properties
CAS No. |
62423-59-0 |
|---|---|
Molecular Formula |
C32H26N4O2S2 |
Molecular Weight |
562.7 g/mol |
IUPAC Name |
[2-[(1-benzoyl-5,6-dimethylbenzimidazol-2-yl)disulfanyl]-5,6-dimethylbenzimidazol-1-yl]-phenylmethanone |
InChI |
InChI=1S/C32H26N4O2S2/c1-19-15-25-27(17-21(19)3)35(29(37)23-11-7-5-8-12-23)31(33-25)39-40-32-34-26-16-20(2)22(4)18-28(26)36(32)30(38)24-13-9-6-10-14-24/h5-18H,1-4H3 |
InChI Key |
NQFCYJQQRLYVGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C(=N2)SSC3=NC4=C(N3C(=O)C5=CC=CC=C5)C=C(C(=C4)C)C)C(=O)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




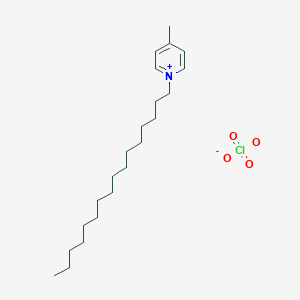
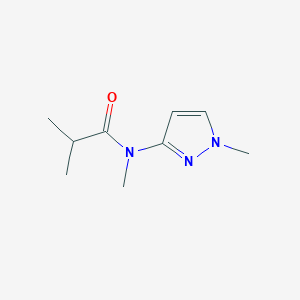
![5-Hydroxy-4-[(E)-(4-methylphenyl)diazenyl]naphthalene-1,3-disulfonic acid](/img/structure/B14519667.png)
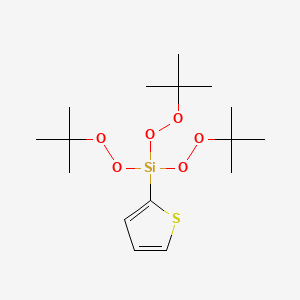

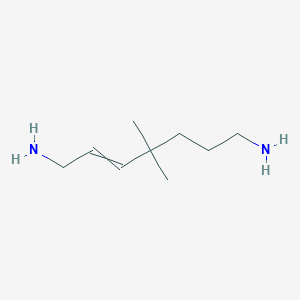
![2,2,2-Trichloro-1-[(naphthalen-1-yl)sulfanyl]ethan-1-ol](/img/structure/B14519699.png)
![Ethyl(dimethyl){9-[(prop-2-en-1-yl)oxy]-9H-fluoren-9-yl}silane](/img/structure/B14519703.png)
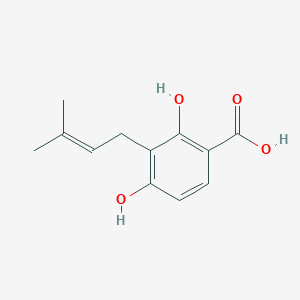

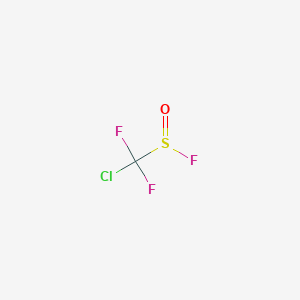
![2-Anilino-5-[phenyl(piperidin-1-yl)methyl]-1,3-thiazol-4(5H)-one](/img/structure/B14519722.png)
